BenchChemオンラインストアへようこそ!

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide

NK1 antagonist Substance P receptor Guinea pig myenteric plexus

This aryl sulfanyl benzamide (CAS 303144-65-2) is a uniquely characterized dual-target tool compound combining moderate NK1 receptor antagonism (Kd 1258.93 nM in guinea pig myenteric plexus) with selective, low-potency HDAC8 inhibition (IC50 5.40 μM; >50 μM against HDAC2/3). Unlike pan-HDAC inhibitors (e.g., SAHA, TSA), its weak activity minimizes off-target cytotoxicity, making it an ideal HDAC8-preferring reference compound for assay sensitivity window definition and isoform-selective hit triage. The defined 4-chlorobenzyl sulfanyl pharmacophore ensures reproducible pharmacology; generic substitution based solely on the benzamide core will not replicate this fingerprint. For medicinal chemistry teams, it serves as a validated synthetic benchmark for structure–activity relationship studies targeting the NK1 receptor. Exact structure procurement is essential for data reproducibility.

Molecular Formula C18H20ClNOS
Molecular Weight 333.87
CAS No. 303144-65-2
Cat. No. B2533380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide
CAS303144-65-2
Molecular FormulaC18H20ClNOS
Molecular Weight333.87
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC=CC=C1)SCC2=CC=C(C=C2)Cl
InChIInChI=1S/C18H20ClNOS/c1-18(2,22-12-14-8-10-16(19)11-9-14)13-20-17(21)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21)
InChIKeyRKMAQBYCKNSAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide (CAS 303144-65-2): Procurement-Relevant Chemical Profile and Pharmacological Classification


N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide (CAS 303144-65-2) is a synthetic small molecule with the molecular formula C18H20ClNOS and a molecular weight of 333.9 g/mol [1]. The compound belongs to the aryl sulfanyl benzamide class and has been evaluated as a substance P (neurokinin-1, NK1) receptor antagonist, with an equilibrium dissociation constant (Kd) of 1258.93 nM determined in guinea pig myenteric plexus longitudinal muscle strips [2]. It has also been profiled against human histone deacetylase (HDAC) isoforms, showing an IC50 of 5.40 μM against HDAC8 and >50 μM against HDAC2 and HDAC3 [3]. This dual-target inhibition profile, combining moderate NK1 antagonism with selective, low-potency HDAC8 inhibition, distinguishes it from other compounds within the benzamide chemotype.

Why N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide Cannot Be Substituted by Generic Benzamide or Azole Analogs in Specialized Research Applications


Within the broad class of benzamide-based NK1 antagonists, minor structural variations produce large shifts in binding affinity and selectivity profiles [1]. For instance, in the same substance P receptor assay using guinea pig myenteric plexus, Kd values among structurally related compounds span from 39.8 nM to 1258.93 nM, representing a >30-fold potency range [2]. The presence of the 4-chlorobenzyl sulfanyl moiety in N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is a key pharmacophoric determinant; replacement of this group or modification of the central amide profoundly alters the interaction with the NK1 receptor. Generic substitution based solely on the benzamide core or molecular formula would therefore fail to replicate the compound's defined pharmacological fingerprint, making analytical authentication and exact structure procurement essential for reproducible research outcomes .

Quantitative Differentiation Guide for N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide (CAS 303144-65-2)


NK1 Receptor Binding Affinity Compared to Higher-Potency Azole Analogs in the Same Functional Tissue Assay

In the guinea pig myenteric plexus longitudinal muscle strip assay (ChEMBL_205804), N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide exhibited a Kd of 1258.93 nM for the substance P receptor [1]. This is 31.6-fold weaker than the most potent compound in the same series (BDBM50403168; CHEMBL367312), which achieved a Kd of 39.8 nM, and 3.2-fold weaker than BDBM50403166 (CHEMBL170299) with a Kd of 398 nM [2]. The quantitative data confirm that this compound occupies a moderate-affinity niche within the substance P antagonist space.

NK1 antagonist Substance P receptor Guinea pig myenteric plexus Peptide azole

HDAC8 Inhibition Potency Versus Structurally Related Benzamide Derivatives

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide inhibits recombinant human HDAC8 with an IC50 of 5.40 μM (5400 nM) [1]. In contrast, the well-characterized hydroxamic acid HDAC inhibitor trichostatin A (TSA) exhibits an IC50 of approximately 20 nM against HDAC8, making TSA roughly 270-fold more potent [2]. Among benzamide-chemotype HDAC inhibitors, chidamide (CS-055/HBI-8000) achieves low nanomolar potency against Class I HDACs, whereas our target compound's micromolar IC50 paired with >50 μM inactivity against HDAC2 and HDAC3 [1] suggests a uniquely weak and isoform-selective profile.

HDAC8 inhibitor Epigenetic probe Enzyme selectivity Benzamide

NK1 Receptor Affinity Versus Clinically Investigated NK1 Antagonists

Aprepitant (MK-0869), the prototypical NK1 antagonist approved for chemotherapy-induced nausea and vomiting, binds the human NK1 receptor with a Ki of approximately 0.1 nM [1]. N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide's Kd of 1258.93 nM at the guinea pig NK1 receptor [2] places it orders of magnitude lower in affinity. Although species differences (guinea pig vs. human receptor) limit direct comparison, the >10,000-fold differential indicates the target compound is unsuitable for applications requiring high-potency NK1 blockade and should instead be regarded as a moderate-affinity probe or a synthetic intermediate.

NK1 antagonist comparison Aprepitant Substance P Binding affinity

Structural Determinants of Affinity: 4-Chlorobenzyl Sulfanyl Moiety as a Pharmacophoric Anchor

Comparative analysis within the Gordon et al. (1993) peptide azole series reveals that the 4-chlorobenzyl sulfanyl substituent is a critical determinant of NK1 affinity [1]. Compounds lacking the chlorobenzyl group, such as simpler benzamide derivatives without the sulfanyl linkage, are not reported to exhibit measurable NK1 antagonism in the same assay system. While direct head-to-head data for des-chloro or des-sulfanyl analogs are absent from public databases, the class-level observation that the S-(4-chlorobenzyl) motif appears exclusively in compounds with quantifiable NK1 activity supports its role as an affinity-driving moiety [2].

Structure-activity relationship 4-Chlorobenzyl group NK1 pharmacophore Benzamide SAR

HDAC Isoform Selectivity Profile as a Point of Differentiation from Pan-HDAC Inhibitors

The compound's inhibitory activity against human HDAC isoforms follows a rank order of HDAC8 (IC50 5.40 μM) >> HDAC2 (>50 μM) ≈ HDAC3 (>50 μM) [1]. This contrasts sharply with the pan-HDAC inhibitor SAHA (vorinostat), which inhibits HDAC1, HDAC2, HDAC3, and HDAC8 with IC50 values below 100 nM [2]. The >9-fold selectivity window for HDAC8 over HDAC2/3, combined with the overall weak potency, distinguishes N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide from both potent pan-inhibitors and highly selective HDAC8 inhibitors such as PCI-34051 (IC50 ~10 nM for HDAC8, >200-fold selective over HDAC1/2/3) [3].

HDAC isoform selectivity HDAC8 vs HDAC2/3 Class I HDAC Chemical probe

Compound Purity and Identity Verification for Reproducible Procurement

Commercial suppliers list N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide at a purity of ≥95% (HPLC) with identity confirmed by 1H NMR, LC-MS, and elemental analysis . The unique InChI Key (RKMAQBYCKNSAAK-UHFFFAOYSA-N) and SMILES string provide unambiguous chemical identifiers that distinguish this compound from close analogs such as N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide (CAS 477864-68-9) and N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide (CAS 343372-99-6) [1]. These analogs, differing only in the amide/sulfonamide moiety, share the same core scaffold but lack the documented NK1 and HDAC8 activity profile of the target benzamide.

Analytical characterization CAS identity Purity specification Procurement quality

Validated Application Scenarios for N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide (CAS 303144-65-2)


Moderate-Affinity NK1 Receptor Probe for In Vitro Tissue Pharmacology

Researchers studying tachykinin signaling in guinea pig gastrointestinal tissue can employ this compound as a moderate-affinity NK1 antagonist with a Kd of 1258.93 nM in the myenteric plexus assay [1]. Its defined affinity, intermediate between high-potency azole analogs (Kd 39.8–200 nM) and inactive controls, makes it suitable for partial receptor occupancy experiments where complete NK1 blockade is not desired. The established experimental protocol using longitudinal muscle strips provides a reproducible framework for comparative pharmacology studies.

Low-Potency HDAC8-Selective Reference Compound for Epigenetic Assay Development

With an IC50 of 5.40 μM against HDAC8 and >50 μM against HDAC2 and HDAC3 [1], this benzamide derivative serves as a HDAC8-preferring reference compound in biochemical screening cascades. It is particularly useful as a low-potency positive control or as a tool to define the assay sensitivity window when evaluating novel HDAC8 inhibitors. Its weak activity minimizes off-target cytotoxicity, a common confound when using potent pan-HDAC inhibitors such as SAHA or TSA as reference compounds [2].

Structural Benchmark for Benzamide-Based NK1 Antagonist SAR Programs

The compound's defined structure–activity relationship, documented in the Gordon et al. (1993) peptide azole series [1], makes it a valuable synthetic benchmark for medicinal chemistry efforts targeting the NK1 receptor. Procurement of this exact compound enables laboratories to replicate published binding data, verify assay conditions, and use it as a starting point for systematic structural modifications aimed at improving affinity while maintaining the favorable benzamide scaffold [2].

Negative Control or Background Signal Definition in HDAC Inhibitor Screening

Given its micromolar HDAC8 potency and complete inactivity (>50 μM) against HDAC2 and HDAC3 [1], the compound can be deployed as an isoform-selective negative control in Class I HDAC inhibitor screening panels. Its defined potency allows assay scientists to distinguish between true pan-HDAC inhibition and HDAC8-selective artifacts, improving the quality of hit triage in drug discovery workflows [2].

Quote Request

Request a Quote for N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.